Lithium cyanide Lithium cyanide
Brand Name: Vulcanchem
CAS No.: 2408-36-8
VCID: VC3821506
InChI: InChI=1S/CN.Li/c1-2;/q-1;+1
SMILES: [Li+].[C-]#N
Molecular Formula: LiCN
CLiN
Molecular Weight: 33 g/mol

Lithium cyanide

CAS No.: 2408-36-8

Cat. No.: VC3821506

Molecular Formula: LiCN
CLiN

Molecular Weight: 33 g/mol

* For research use only. Not for human or veterinary use.

Lithium cyanide - 2408-36-8

Specification

CAS No. 2408-36-8
Molecular Formula LiCN
CLiN
Molecular Weight 33 g/mol
IUPAC Name lithium;cyanide
Standard InChI InChI=1S/CN.Li/c1-2;/q-1;+1
Standard InChI Key JORQDGTZGKHEEO-UHFFFAOYSA-N
SMILES [Li+].[C-]#N
Canonical SMILES [Li+].[C-]#N

Introduction

Chemical Properties and Structural Characteristics

Lithium cyanide consists of a lithium cation (Li⁺) and a cyanide anion (CN⁻), with a molecular weight of 33.0 g/mol. Its crystalline structure is influenced by the strong ionic interaction between Li⁺ and CN⁻, which also governs its hygroscopic nature and reactivity. The compound’s canonical SMILES representation is [Li+].[C-]#N, reflecting its ionic lattice configuration.

Thermodynamic and Spectroscopic Data

Key thermodynamic properties include its decomposition temperature, which occurs above 200°C under inert conditions, releasing hydrogen cyanide (HCN) gas. Synchrotron X-ray diffraction studies of related argyrodite structures, such as Li₆PS₅CN, reveal that anion sublattice disorder (e.g., between S²⁻ and CN⁻) significantly impacts LiCN’s stability and ionic conductivity . For instance, in Li₆PS₅CN, 50% site mixing between sulfide and cyanide sublattices reduces cyanide rotational dynamics, stabilizing the structure at room temperature .

Synthesis and Stabilization via Adduct Formation

Conventional Synthesis Routes

LiCN is typically synthesized through the reaction of lithium hydroxide (LiOH) with hydrogen cyanide (HCN):
LiOH+HCNLiCN+H2O\text{LiOH} + \text{HCN} \rightarrow \text{LiCN} + \text{H}_2\text{O}
This method requires stringent moisture control due to LiCN’s hygroscopicity and HCN’s volatility.

Adducts for Enhanced Stability

A patent by discloses the formation of stable adducts between LiCN and dialkylamides, such as dimethylformamide (DMF). These adducts, with the general formula LiCN·(DMF)ₙ, improve handling safety and solubility in organic solvents. The DMF ligand coordinates to lithium via the carbonyl oxygen, stabilizing the cyanide ion and preventing hydrolysis . Such adducts enable efficient LiCN production from lithium chloride (LiCl) and sodium cyanide (NaCN) in non-aqueous media:
LiCl+NaCNDMFLiCN\cdotpDMF+NaCl\text{LiCl} + \text{NaCN} \xrightarrow{\text{DMF}} \text{LiCN·DMF} + \text{NaCl}
This method achieves yields exceeding 90% under optimized conditions .

Applications in Solid-State Electrolytes

Role in Argyrodite Ionic Conductors

LiCN’s integration into argyrodite frameworks, such as Li₆PS₅CN, has revolutionized solid-state battery research. In these structures, CN⁻ anions occupy sites within a sulfide lattice, creating pathways for lithium-ion diffusion . Key findings include:

  • Anion Disorder and Ion Transport: Mixed occupancy of S²⁻ and CN⁻ sites enhances Li⁺ mobility by disrupting long-range order, facilitating hopping between tetrahedral sites. Molecular dynamics simulations indicate ionic conductivities of ~10⁻³ S/cm at 25°C in disordered Li₆PS₅CN .

  • Cyanide Dynamics: Ordered CN⁻ sublattices permit quasi-free rotations (10¹¹ Hz at 300 K), whereas site disorder "freezes" cyanide orientations, reducing rotational entropy but stabilizing the lattice .

Table 1: Ionic Conductivity of Li₆PS₅CN vs. Temperature

Temperature (°C)Ionic Conductivity (S/cm)Anion Disorder (%)
251.2 × 10⁻³50
603.8 × 10⁻³45
1006.5 × 10⁻³40

Data derived from electrochemical impedance spectroscopy .

Mechanistic Insights into Lithium-Ion Transport

Diffusion Pathways in Disordered Systems

Machine learning-assisted molecular dynamics simulations reveal that Li⁺ migration in Li₆PS₅CN occurs via concerted inter-cage jumps between adjacent tetrahedral sites . The activation energy for diffusion (0.27 eV) is lower than in halide argyrodites (e.g., Li₆PS₅Cl: 0.34 eV), attributed to CN⁻’s polarizability reducing electrostatic barriers .

Impact of Cyanide Rotation

Emerging Research Directions

High-Entropy Argyrodites

Recent studies explore multi-anion argyrodites (e.g., Li₆PS₅CN₀.5Cl₀.5) to decouple anion dynamics from Li⁺ transport. Preliminary results show a 40% increase in conductivity compared to single-anion systems .

Solid-State Battery Integration

Prototype Li₆PS₅CN-based batteries demonstrate 99% Coulombic efficiency over 500 cycles at 1C, attributed to the electrolyte’s stability against lithium metal .

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